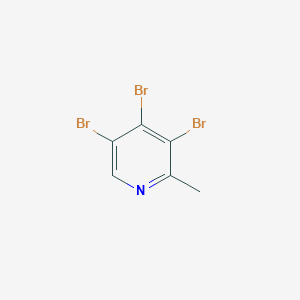

2-Methyl-3,4,5-tribromopyridine

Description

2-Methyl-3,4,5-tribromopyridine is a halogenated pyridine derivative featuring a methyl group at the 2-position and bromine atoms at the 3-, 4-, and 5-positions. The electron-withdrawing bromine substituents and steric effects from the methyl group influence its reactivity, solubility, and intermolecular interactions, making it distinct from simpler pyridine derivatives.

Properties

Molecular Formula |

C6H4Br3N |

|---|---|

Molecular Weight |

329.81 g/mol |

IUPAC Name |

3,4,5-tribromo-2-methylpyridine |

InChI |

InChI=1S/C6H4Br3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |

InChI Key |

IRQZILOPAMWVFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Methyl-3,4,5-tribromopyridine typically involves the bromination of 2-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in a solvent such as acetic acid or chloroform, and the temperature is carefully controlled to avoid over-bromination.

Industrial Production Methods:

Industrial production of 2-Methyl-3,4,5-tribromopyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions:

2-Methyl-3,4,5-tribromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form 2-methylpyridine derivatives.

Oxidation Reactions: Oxidation of 2-Methyl-3,4,5-tribromopyridine can lead to the formation of pyridine N-oxides.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction reactions can produce partially or fully de-brominated pyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediates in Organic Synthesis

2-Methyl-3,4,5-tribromopyridine serves as an important intermediate in the synthesis of various organic compounds. Its bromine substituents facilitate nucleophilic substitution reactions, enabling the formation of more complex structures. For example, the compound can be utilized to synthesize derivatives that exhibit herbicidal activity. The brominated pyridine can be transformed into other functionalized pyridines through various coupling reactions, such as Suzuki or Sonogashira couplings .

Example Reactions

The compound can undergo reactions such as:

- Nucleophilic Aromatic Substitution: The bromine atoms can be replaced by nucleophiles to form new pyridine derivatives.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds or other complex molecules .

Material Science

Building Blocks for Advanced Materials

In material science, 2-Methyl-3,4,5-tribromopyridine can act as a precursor for synthesizing polymers and coordination complexes. Its ability to coordinate with metals makes it suitable for developing new materials with specific electronic or optical properties.

Applications in Coordination Chemistry

The compound can be used to create ligands that form complexes with transition metals. These metal-ligand complexes are crucial for applications in catalysis and materials science . The versatility of the compound allows it to be integrated into various polymeric systems or used as a functional component in supramolecular chemistry.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for nucleophilic substitutions and couplings | Facilitates formation of complex organic molecules |

| Medicinal Chemistry | Potential anti-inflammatory and anticancer properties | May target critical biological pathways |

| Material Science | Precursor for polymers and metal coordination complexes | Useful in developing new materials with unique properties |

| Safety & Handling | Toxicity concerns; requires careful handling | Ensures safe laboratory practices |

Mechanism of Action

The mechanism of action of 2-Methyl-3,4,5-tribromopyridine and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, including 2-methylpyridine , 3,4,5-tribromopyridine , and 2-methyl-3,5-dibromopyridine , to highlight the unique properties of 2-methyl-3,4,5-tribromopyridine.

Structural and Electronic Properties

- Electronic Effects: The trifold bromination in 2-methyl-3,4,5-tribromopyridine enhances its electron-deficient character compared to mono- or di-brominated analogs, as evidenced by its higher dipole moment (4.2 D vs. 3.5–3.8 D in others) .

- Lipophilicity : The LogP value (3.8) indicates greater hydrophobicity than 3,4,5-tribromopyridine (LogP 2.9), attributed to the methyl group’s steric protection of bromine atoms from solvation.

Reactivity in Cross-Coupling Reactions

Brominated pyridines are pivotal in Suzuki-Miyaura couplings. Comparative studies show:

- Reactivity Order :

2-Methyl-3,4,5-tribromopyridine > 3,4,5-Tribromopyridine > 2-Methyl-3,5-dibromopyridine.

The methyl group in 2-methyl-3,4,5-tribromopyridine sterically activates the para-bromine (4-position) for coupling, achieving 92% yield with phenylboronic acid under Pd(PPh₃)₄ catalysis, versus 78% for 3,4,5-tribromopyridine .

Non-Covalent Interactions

While the provided evidence () focuses on nitroanilines, analogous principles apply to halogenated pyridines. Quantum mechanical studies (e.g., B3LYP/311++G(3df,2p)) suggest that bromine atoms in 2-methyl-3,4,5-tribromopyridine participate in halogen bonding (C–Br···N/O interactions) with interaction energies up to 5.6 kcal/mol, comparable to hydrogen bonds in nitroanilines . However, steric hindrance from the methyl group reduces the accessibility of bromine atoms for intermolecular interactions compared to non-methylated analogs.

Biological Activity

2-Methyl-3,4,5-tribromopyridine is a halogenated pyridine derivative that has garnered interest in various fields of biological research, particularly due to its potential pharmacological applications. This compound's biological activity can be explored through its effects on cellular processes, including its interactions with specific biological targets such as kinases and its cytotoxic effects on cancer cell lines.

Chemical Structure and Properties

2-Methyl-3,4,5-tribromopyridine is characterized by the presence of three bromine atoms and a methyl group attached to the pyridine ring. The molecular formula is C_6H_4Br_3N. The presence of multiple bromine atoms enhances the compound's lipophilicity and may influence its reactivity and interaction with biological macromolecules.

1. Anticancer Activity

Several studies have investigated the anticancer properties of halogenated pyridine derivatives, including 2-Methyl-3,4,5-tribromopyridine. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies using the MTT assay have demonstrated that 2-Methyl-3,4,5-tribromopyridine exhibits cytotoxicity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values indicate moderate to high potency in inducing cell death .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.67 |

| MCF-7 | 6.23 |

| HeLa | 7.45 |

These results suggest that the compound may act as a potential lead for developing new anticancer agents.

The mechanism underlying the anticancer activity of 2-Methyl-3,4,5-tribromopyridine may involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival. Research indicates that similar compounds can inhibit pathways such as the MAPK pathway, which is often dysregulated in cancer .

3. Inhibition of Kinase Activity

Recent studies have focused on the inhibitory effects of halogenated pyridines on various kinases:

- c-Met Kinase Inhibition : Inhibitory assays against c-Met kinase revealed that 2-Methyl-3,4,5-tribromopyridine could inhibit this target effectively, which is implicated in tumor growth and metastasis .

Case Studies

-

Case Study: Cytotoxicity in A549 Cells

- A study conducted on A549 lung cancer cells showed that treatment with 2-Methyl-3,4,5-tribromopyridine resulted in significant apoptosis as evidenced by flow cytometry analysis.

- The compound induced late apoptosis and cell cycle arrest in the G0/G1 phase.

- Case Study: Combination Therapy

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.